![molecular formula C13H18BNO5 B1397247 (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid CAS No. 2096340-12-2](/img/structure/B1397247.png)
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
Descripción general
Descripción
(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a useful research compound. Its molecular formula is C13H18BNO5 and its molecular weight is 279.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Boronic acids are known to reversibly bind diol functional groups , which suggests that this compound may interact with biomolecules containing diol groups.
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophiles, being transferred from boron to a palladium catalyst . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Boronic acids are known to mediate the ortho specific hydroxyalkylation of phenols by aldehydes . This suggests that the compound may affect pathways involving phenols and aldehydes.
Pharmacokinetics
It is noted that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics .
Result of Action
Given the compound’s potential role in suzuki–miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds in biological systems.
Action Environment
The success of suzuki–miyaura coupling reactions, in which boronic acids play a key role, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Actividad Biológica
The compound (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid (CAS Number: 2096340-12-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C13H18BNO5 |
Molecular Weight | 279.10 g/mol |
IUPAC Name | 4-(tert-butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ylboronic acid |
InChI Key | TWQCRBQJOUVYBQ-UHFFFAOYSA-N |
Purity | 95% |
The primary biological activity of this compound is attributed to its role as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is crucial for the transcriptional regulation of various genes involved in cell cycle progression and apoptosis. Inhibition of CDK9 leads to reduced expression of Mcl-1 and c-Myc, proteins that are often overexpressed in various cancers, thereby promoting apoptosis in tumor cells.
Key Findings from Research
- CDK9 Inhibition : The compound has been shown to effectively inhibit CDK9 activity in vitro, leading to a dose-dependent decrease in phosphorylated RNA polymerase II (p-RNAPII), which is essential for transcription elongation. This effect was particularly notable in Mcl-1-dependent tumor cell lines such as MV4-11 .
- Antitumor Efficacy : In vivo studies demonstrated significant antitumor effects when administered intermittently in xenograft models derived from hematologic malignancies. The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent .
- Pharmacokinetics : The pharmacokinetic profile indicates suitability for intravenous administration with favorable absorption and distribution characteristics. This enhances its potential application in clinical settings .
Case Studies
Case Study 1: Hematologic Malignancies
A study focused on the use of this compound in treating hematological cancers revealed that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted the compound's ability to selectively target malignant cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Another investigation into the mechanistic pathways involved demonstrated that the compound not only inhibited CDK9 but also affected downstream signaling pathways associated with cell survival and proliferation. This multi-target effect may contribute to its enhanced efficacy against resistant cancer phenotypes .
Propiedades
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-6-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-5-4-9(14(17)18)8-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCRBQJOUVYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-12-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.